Meglumine metrizoate
Overview
Description
Meglumine metrizoate is a radiopaque contrast medium used primarily in diagnostic imaging procedures. It is a combination of meglumine, an amino sugar derived from sorbitol, and metrizoic acid, a triiodinated benzoic acid derivative. This compound is utilized to enhance the contrast of structures or fluids within the body in X-ray-based imaging techniques, such as angiography and urography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meglumine metrizoate involves the reaction of metrizoic acid with meglumine. Metrizoic acid is first synthesized by iodination of 3,5-diaminobenzoic acid, followed by acetylation to form 3,5-diacetamido-2,4,6-triiodobenzoic acid. This intermediate is then reacted with meglumine under controlled conditions to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis of metrizoic acid, followed by its reaction with meglumine. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Meglumine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms on the benzene ring. These reactions can be influenced by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines, which can replace the iodine atoms under specific conditions.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms .
Scientific Research Applications
Meglumine metrizoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in various chemical reactions to study the effects of iodinated compounds.
- Employed in the synthesis of other iodinated contrast agents .
Biology:
- Utilized in imaging studies to visualize biological structures and processes.
- Helps in the study of vascular and urinary systems through enhanced imaging techniques .
Medicine:
- Widely used in diagnostic radiology to improve the visibility of internal organs and structures.
- Essential in procedures such as angiography, urography, and computed tomography .
Industry:
- Applied in the development and testing of new imaging technologies and contrast agents.
- Used in quality control processes to ensure the efficacy and safety of imaging products .
Mechanism of Action
Meglumine metrizoate functions as a radiopaque contrast agent by absorbing X-rays due to the presence of iodine atoms. When injected into the body, it enhances the contrast of specific areas by increasing the attenuation of X-rays, making these areas appear white on the X-ray film. This contrast helps in the detailed visualization of internal structures and abnormalities .
Molecular Targets and Pathways: The primary molecular target of this compound is the iodine atoms, which are responsible for the radiopaque properties. The compound does not interact significantly with biological pathways, as its primary function is to enhance imaging contrast .
Comparison with Similar Compounds
Metrizamide: Another iodinated contrast agent used in similar diagnostic procedures.
Iohexol: A non-ionic iodinated contrast agent with lower osmolality and fewer side effects.
Uniqueness: Meglumine metrizoate is unique due to its combination of meglumine and metrizoic acid, providing a balance of efficacy and safety. While newer agents like iohexol offer advantages in terms of lower osmolality, this compound remains a valuable option in specific diagnostic applications .
Properties
IUPAC Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKOGNLDVKUFSI-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7241-11-4 | |
Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7241-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metrizoate meglumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007241114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METRIZOATE MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJY6JR42WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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